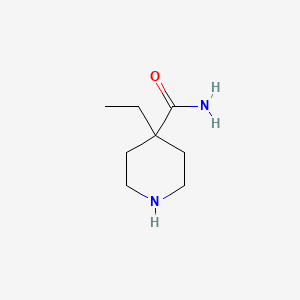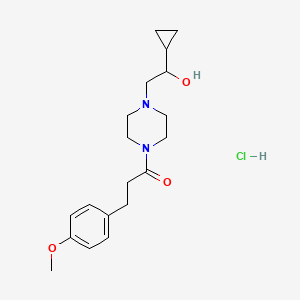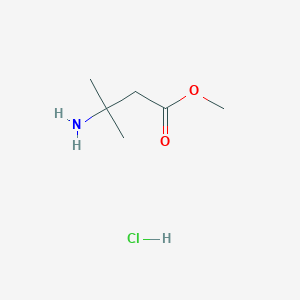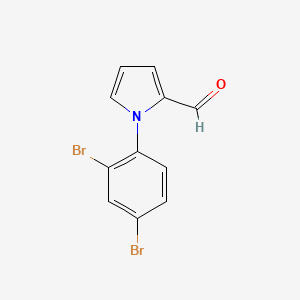
1-(2,4-dibromophenyl)-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
1-(2,4-Dibromophenyl)-1H-pyrrole-2-carbaldehyde is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with a 2,4-dibromophenyl group and an aldehyde functional group
Mecanismo De Acción
Target of Action
Related compounds such as pyrrolomycins have been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anthelmintic, antiproliferative, insecticidal, and acaricidal activities .
Mode of Action
For instance, a compound with a similar structure, 1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, has been found to act as a full agonist of β-arrestin-2 recruitment in μ-opioid and δ-opioid receptor–expressing cells .
Biochemical Pathways
For example, pyrrolomycins have been found to exhibit antibacterial activity and antibiofilm activity against Gram-positive and Gram-negative pathogens .
Pharmacokinetics
For instance, 1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been found to cause less gastrointestinal dysfunction than morphine .
Result of Action
For example, 1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been found to produce antinociception with less gastrointestinal dysfunction than morphine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dibromophenyl)-1H-pyrrole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dibromobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Dibromophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(2,4-Dibromophenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(2,4-Dibromophenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,4-Dibromophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Comparación Con Compuestos Similares
1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: This compound also contains a 2,4-dibromophenyl group but differs in its core structure and functional groups.
2,4-Dibromophenyl enaminones: These compounds share the dibromophenyl moiety but have different functional groups and applications.
Uniqueness: 1-(2,4-Dibromophenyl)-1H-pyrrole-2-carbaldehyde is unique due to its combination of a pyrrole ring and an aldehyde group, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Propiedades
IUPAC Name |
1-(2,4-dibromophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARPDJDBPORLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2902718.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2902722.png)
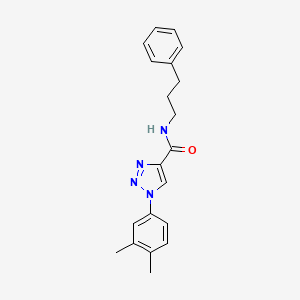
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2902725.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2902726.png)
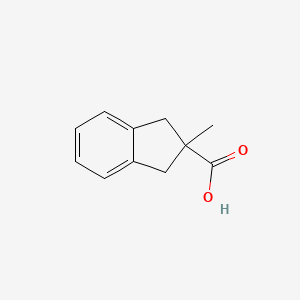
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2902729.png)
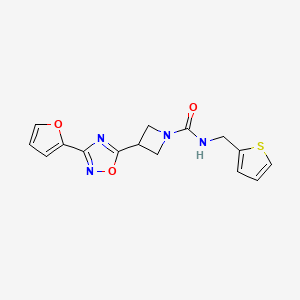
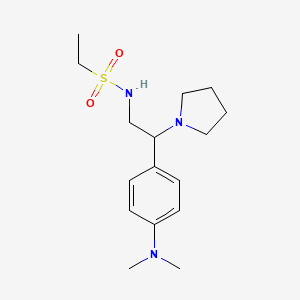
![2-(4-Ethoxyphenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-YL)ethyl]acetamide](/img/structure/B2902733.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902735.png)
